5-Bromo-2-fluoro-3-formylbenzoic acid
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Overview
Description
5-Bromo-2-fluoro-3-formylbenzoic acid is an organic compound with the molecular formula C8H4BrFO3 and a molecular weight of 247.02 g/mol . This compound is characterized by the presence of bromine, fluorine, and formyl functional groups attached to a benzoic acid core. It is used in various chemical synthesis processes and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-3-formylbenzoic acid can be achieved through several methods. One common approach involves the bromination and fluorination of benzoic acid derivatives. For instance, starting with 2-fluorobenzoic acid, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride . The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the reaction of the brominated and fluorinated benzoic acid with a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and fluorination processes, followed by formylation. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluoro-3-formylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution (SNAr) reactions.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or alkenes.
Major Products
Substitution: Various substituted benzoic acids.
Oxidation: 5-Bromo-2-fluoro-3-carboxybenzoic acid.
Reduction: 5-Bromo-2-fluoro-3-hydroxybenzoic acid.
Coupling: Biaryl compounds and styrenes.
Scientific Research Applications
5-Bromo-2-fluoro-3-formylbenzoic acid is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-3-formylbenzoic acid depends on its specific application. In biological systems, it may act as an inhibitor or modulator of enzyme activity by binding to active sites or allosteric sites on target proteins. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-formylbenzoic acid: Similar structure but lacks the bromine atom.
5-Bromo-2-chlorobenzoic acid: Similar structure but has a chlorine atom instead of a fluorine atom.
3-Bromo-2-fluorobenzoic acid: Similar structure but lacks the formyl group.
Uniqueness
5-Bromo-2-fluoro-3-formylbenzoic acid is unique due to the combination of bromine, fluorine, and formyl functional groups on the benzoic acid core. This unique combination allows for specific reactivity and interactions in chemical and biological systems, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H4BrFO3 |
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Molecular Weight |
247.02 g/mol |
IUPAC Name |
5-bromo-2-fluoro-3-formylbenzoic acid |
InChI |
InChI=1S/C8H4BrFO3/c9-5-1-4(3-11)7(10)6(2-5)8(12)13/h1-3H,(H,12,13) |
InChI Key |
YDFCRWXFZXIAIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)F)C(=O)O)Br |
Origin of Product |
United States |
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